N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
The compound with the molecular formula C20H19BrN4O3S3 is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H19BrN4O3S3 typically involves multiple steps, including the formation of carbon-carbon and carbon-heteroatom bonds. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of C20H19BrN4O3S3 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
C20H19BrN4O3S3: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of C20H19BrN4O3S3 often require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Major Products
The major products formed from the reactions of C20H19BrN4O3S3 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines.
Scientific Research Applications
C20H19BrN4O3S3: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism by which C20H19BrN4O3S3 exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact mechanism of action depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
C20H19BrN4O3S3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or structural motifs. For example, compounds with similar bromine, nitrogen, and sulfur-containing structures may exhibit similar reactivity and applications .
List of Similar Compounds
- C18H17BrN4O2S2
- C22H21BrN4O4S4
- C20H19ClN4O3S3
These compounds share structural similarities with C20H19BrN4O3S3 but may differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C20H19BrN4O3S3 |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19BrN4O3S3/c1-12-3-5-13(6-4-12)10-29-19-24-25-20(31-19)30-11-17(26)23-22-9-14-7-15(21)18(27)16(8-14)28-2/h3-9,27H,10-11H2,1-2H3,(H,23,26)/b22-9- |
InChI Key |
QNTCYMXUTIABDF-AFPJDJCSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CC(=C(C(=C3)Br)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=C(C(=C3)Br)O)OC |
Origin of Product |
United States |
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